molecular formula C22H21N B13105329 N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B13105329
M. Wt: 299.4 g/mol
InChI Key: IRRKFRPMZBLWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound characterized by its unique structure, which includes a naphthalene ring system with two phenyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with diphenylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Naphthoquinone derivatives

    Reduction: Reduced amine derivatives

    Substitution: Substituted naphthalene derivatives

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that derivatives of tetrahydronaphthalene compounds exhibit significant anticancer properties. A study demonstrated that certain derivatives, including those related to N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine, showed promising results in inhibiting tumor growth. The mechanism involves the modulation of various cellular pathways associated with cancer proliferation and survival .

Case Study:
A recent investigation evaluated the tumor inhibitory activity of synthesized tetrahydronaphthalene derivatives. The results indicated that specific structural modifications enhanced their efficacy against various cancer cell lines. For instance, compounds with electron-withdrawing groups exhibited improved potency compared to their electron-donating counterparts .

2. Antioxidant Properties

This compound has also been studied for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells.

Data Table: Antioxidant Activity of Tetrahydronaphthalene Derivatives

Compound NameIC50 (µM)Mechanism of Action
This compound15Scavenging of free radicals
Derivative A12Inhibition of lipid peroxidation
Derivative B20Modulation of antioxidant enzymes

The above table summarizes the IC50 values for various derivatives tested for antioxidant activity. Lower IC50 values indicate higher potency in scavenging free radicals .

Biological Activities

1. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.

Case Study:
In vitro assays demonstrated that this compound reduced the production of nitric oxide (NO) in RAW 264.7 macrophages upon stimulation with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .

2. Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of tetrahydronaphthalene derivatives. These compounds have been tested against a range of bacterial and fungal pathogens.

Data Table: Antimicrobial Activity Against Common Pathogens

Compound NameMIC (µg/mL)Target Pathogen
This compound25Staphylococcus aureus
Derivative C30Escherichia coli
Derivative D20Candida albicans

The table illustrates the minimum inhibitory concentration (MIC) values for selected compounds against common pathogens .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of both the naphthalene ring system and the diphenyl groups attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C22H21N
  • Molecular Weight : 299.41 g/mol
  • CAS Number : 1956319-70-2
  • Purity : Typically >96% .

Research indicates that this compound exhibits multiple mechanisms of action:

  • Dopamine Receptor Modulation : The compound has shown affinity for dopamine receptors, particularly D3 receptors. This suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia .
  • Antioxidant Activity : Studies have indicated that compounds with similar structures possess antioxidant properties, which may help mitigate oxidative stress-related damage in cells .
  • Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydronaphthalene compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Tested Concentration Effect Observed Reference
Dopamine D3 receptor affinityIC50 = 50 nMSignificant binding affinity
Antioxidant capacity100 µMReduction in oxidative stress markers
Cytotoxicity against cancer cells10 µg/mLInduction of apoptosis in HT-29 cells
Neuroprotective effects50 mg/kgProtection against METH-induced toxicity

Case Studies

  • Neuroprotective Effects : A study assessed the neuroprotective effects of this compound in a murine model of methamphetamine toxicity. The compound significantly reduced dopamine depletion and neuroinflammation markers when administered prior to methamphetamine exposure .
  • Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines (e.g., HT-29 and TK-10) at low micromolar concentrations. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways .

Properties

Molecular Formula

C22H21N

Molecular Weight

299.4 g/mol

IUPAC Name

N,N-diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C22H21N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-6,11-17H,7-10H2

InChI Key

IRRKFRPMZBLWCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.